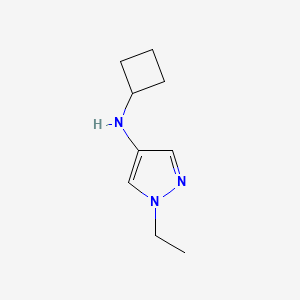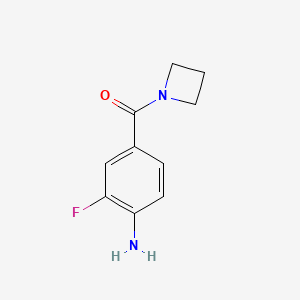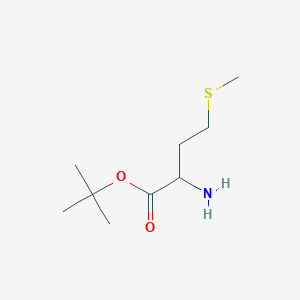![molecular formula C8H7BrN4O B12091316 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide CAS No. 1199590-78-7](/img/structure/B12091316.png)
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-pyrrolo[2,3-B]pyridine, followed by amination and subsequent carboxamidation. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features but lacking the amino and carboxamide groups.
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile: Another related compound with a nitrile group instead of the carboxamide group.
Uniqueness
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the amino and carboxamide groups enhances its potential as an enzyme inhibitor and provides additional sites for chemical modification, making it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
1199590-78-7 |
|---|---|
Molekularformel |
C8H7BrN4O |
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
3-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7BrN4O/c9-3-1-4-5(10)6(7(11)14)13-8(4)12-2-3/h1-2H,10H2,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
NIGFOJRFESNDTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=C(N2)C(=O)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)






![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)





